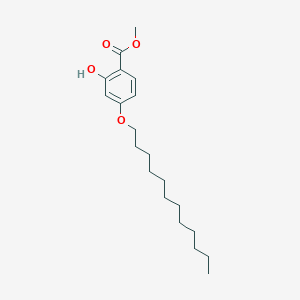

Methyl 4-dodecoxy-2-hydroxybenzoate

Description

Methyl 4-dodecoxy-2-hydroxybenzoate is a synthetic aromatic ester featuring a benzoate backbone substituted with a hydroxyl (-OH) group at position 2 and a dodecoxy (C₁₂H₂₅O-) chain at position 2. The compound’s structure combines hydrophilic (hydroxyl) and lipophilic (long alkyl chain) moieties, making it relevant for applications in surfactant chemistry, liquid crystal engineering, or as an intermediate in pharmaceutical synthesis.

Key structural attributes:

- Hydroxyl group: Enhances hydrogen-bonding capacity and polarity.

- Dodecoxy chain: A 12-carbon alkyl ether chain that increases hydrophobicity and lowers melting points compared to shorter-chain analogs.

Properties

CAS No. |

86840-98-4 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

methyl 4-dodecoxy-2-hydroxybenzoate |

InChI |

InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-15-24-17-13-14-18(19(21)16-17)20(22)23-2/h13-14,16,21H,3-12,15H2,1-2H3 |

InChI Key |

GLQKRDVFGPWHCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-dodecoxy-2-hydroxybenzoate typically involves the esterification of 4-dodecoxy-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-dodecoxy-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and are carried out under controlled temperatures.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 4-dodecoxy-2-hydroxybenzoate has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products as a preservative and stabilizer.

Mechanism of Action

The mechanism of action of methyl 4-dodecoxy-2-hydroxybenzoate involves its interaction with cellular membranes and proteins. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the hydroxyl and ester groups can form hydrogen bonds with proteins, affecting their structure and activity.

Comparison with Similar Compounds

Structural Analogs in the Benzoate Family

Methyl 4-Benzyloxy-2-Hydroxybenzoate

- Substituent : Benzyloxy (aromatic ether) at position 3.

- Properties :

Methyl 4-Acetamido-2-Hydroxybenzoate

- Substituent : Acetamido (-NHCOCH₃) at position 4.

- Properties: Increased hydrogen bonding via the amide group, improving solubility in polar solvents . Potential bioactivity as a prodrug or antimicrobial agent.

Key Differences :

Comparison with Fatty Acid Methyl Esters

Alkyl-substituted esters like methyl palmitate (C₁₆ chain) and methyl isostearate (branched C₁₈ chain) share hydrophobic characteristics with this compound but differ in backbone structure:

- Methyl Palmitate :

- Lower volatility compared to fatty acid esters due to larger molecular weight.

Substituent Effects on Spectral Properties

- FTIR : The hydroxyl group at position 2 would show a broad peak ~3200–3500 cm⁻¹. The ester carbonyl (C=O) appears at ~1700 cm⁻¹, similar to methyl shikimate .

- ¹H NMR : The dodecoxy chain’s terminal methyl group would resonate at δ 0.88 ppm, while aromatic protons adjacent to the hydroxyl group would show deshielding (~δ 10–12 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.